3-Amino Crotonic Acid Cinnamyl Ester (3-ACC Cinnamyl Ester) is a chemical compound being investigated for its potential use in the development of pharmaceuticals. Studies have shown that it acts as an antagonist at the acetoacetate receptor. The acetoacetate receptor is involved in various physiological processes, and its dysfunction has been implicated in certain diseases []. By blocking this receptor, 3-ACC Cinnamyl Ester might offer therapeutic benefits for these conditions.
3-Amino Crotonic Acid Cinnamyl Ester, with the chemical formula and a molecular weight of approximately 217.26 g/mol, is a compound characterized by its unique structure that includes an amino group and a cinnamyl moiety. This compound is often referred to by its CAS number, 103909-86-0, and is recognized for its potential applications in pharmaceuticals and organic synthesis. The density of this compound is about 1.1 g/cm³, and it has a boiling point around 386.3 °C at standard atmospheric pressure .
These reactions are significant in synthetic organic chemistry, particularly for modifying the compound's properties or creating derivatives with enhanced biological activity.
The synthesis of 3-Amino Crotonic Acid Cinnamyl Ester typically involves:
These methods allow for the production of this compound with varying degrees of yield and purity depending on the reaction conditions employed.
3-Amino Crotonic Acid Cinnamyl Ester has several notable applications:
Interaction studies involving 3-Amino Crotonic Acid Cinnamyl Ester focus on its role in biological systems, particularly how it interacts with enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.
Research suggests that this compound may interact with specific biological targets, although detailed interaction profiles remain to be fully elucidated .
Several compounds share structural similarities with 3-Amino Crotonic Acid Cinnamyl Ester, including:
| Compound | Structure Type | Key Properties |
|---|---|---|
| 3-Amino Crotonic Acid Cinnamyl Ester | Amino Acid Ester | Antagonistic properties; pharmaceutical applications |
| Cinnamic Acid | Phenolic Compound | Antioxidant; used in flavoring |
| Crotonic Acid | Dicarboxylic Acid | Precursor for synthetic reactions |
| 3-Amino Butanoic Acid | Amino Acid | Neurotransmitter role |
The uniqueness of 3-Amino Crotonic Acid Cinnamyl Ester lies in its specific combination of functional groups that provide distinct reactivity patterns and biological activities compared to these similar compounds.
3-Amino Crotonic Acid Cinnamyl Ester possesses the molecular formula C₁₃H₁₅NO₂, confirmed through multiple analytical determinations [1] [2]. The compound exhibits a molecular weight of 217.264 g/mol, with some sources reporting variations such as 217.26 g/mol due to rounding conventions in different databases [2] [4]. The exact mass has been determined to be 217.110278721 Da through high-resolution mass spectrometry [1].
The Chemical Abstracts Service registry number for this compound is 103909-86-0, which serves as its primary identification in chemical databases [2]. Alternative registry numbers include 113898-97-8 for specific stereoisomeric forms [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ | [1] [2] |
| Molecular Weight | 217.264 g/mol | [1] [4] |
| Exact Mass | 217.110278721 Da | [1] |
| CAS Registry Number | 103909-86-0 | [2] |
The molecular structure of 3-Amino Crotonic Acid Cinnamyl Ester comprises several distinct functional groups that define its chemical behavior [1]. The compound features a crotonic acid derivative backbone with an amino group substitution at the β-position relative to the carboxyl group . The ester functionality is formed through the attachment of a cinnamyl alcohol moiety, creating the characteristic cinnamyl ester linkage [2].
The International Union of Pure and Applied Chemistry name for this compound is [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate, indicating the presence of both E and Z stereochemical configurations within the molecule [1]. The structure contains a conjugated system involving the α,β-unsaturated carbonyl functionality, which significantly influences its reactivity patterns .
Key functional groups present in the molecule include:
The InChI representation of the compound is InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10-, providing a standardized structural description [1].
3-Amino Crotonic Acid Cinnamyl Ester exhibits complex stereochemical properties due to the presence of multiple double bonds within its structure [1]. The compound can exist in different stereoisomeric forms, primarily arising from the geometric isomerism possible around the C=C double bonds [7].
The molecule contains two principal sites of geometric isomerism: the double bond in the crotonic acid portion and the double bond in the cinnamyl group [1]. The crotonic acid portion typically adopts the (Z)-configuration, while the cinnamyl portion generally exists in the (E)-configuration, as indicated by the systematic name[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate [1].
Infrared spectroscopic studies of related 3-aminocrotonic esters have demonstrated that these compounds exist as equilibrium mixtures of (Z)- and (E)-configurational isomers in solution [7]. The interconversion rate between these isomers and the equilibrium position depend significantly on solvent polarity, with non-polar solvents favoring the chelated (Z)-form [7].
The compound exhibits restricted rotation around certain bonds due to the conjugated system, leading to the formation of rotamers arising from hindered rotation around the carbon-nitrogen and carbon-carbonyl single bonds [7]. These conformational effects contribute to the complexity observed in spectroscopic analyses of the compound [7].
3-Amino Crotonic Acid Cinnamyl Ester, like other amino crotonic acid derivatives, exhibits tautomeric behavior that significantly influences its chemical properties . The compound can exist in equilibrium between its amino and imino tautomeric forms, a phenomenon commonly observed in β-amino acid derivatives .
The tautomeric equilibrium involves the migration of a proton between the amino nitrogen and the adjacent carbon atoms, creating different electronic distributions within the molecule [8]. This tautomerism is particularly relevant in amino crotonic acid systems where the amino group is positioned β to the carbonyl functionality .
The position of the tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and the presence of hydrogen bonding interactions [7]. In polar protic solvents, the amino tautomer is generally favored due to stronger solvation of the amino group [8]. Conversely, in non-polar environments, the imino form may become more prevalent [7].
Spectroscopic evidence for tautomerism in amino crotonic esters includes the observation of characteristic infrared absorption bands that correspond to different tautomeric forms [7]. Nuclear magnetic resonance spectroscopy also reveals dynamic behavior consistent with rapid tautomeric interconversion under ambient conditions [9].
The physical properties of 3-Amino Crotonic Acid Cinnamyl Ester have been determined through both experimental measurements and computational predictions [2] [4] [10]. The compound exists as a solid at room temperature, typically appearing as a white to off-white crystalline material [2] [11].
The melting point of the compound has been reported as 40-41°C, indicating relatively low thermal stability compared to many organic compounds [2] [12]. The boiling point is predicted to be 386.3 ± 30.0°C at standard atmospheric pressure, though this value is based on computational estimates rather than direct experimental measurement [2] [10].
| Physical Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 40-41°C | Experimental [2] [12] |
| Boiling Point | 386.3 ± 30.0°C | Predicted [2] [10] |
| Density | 1.102 ± 0.06 g/cm³ | Predicted [2] [10] |
| Refractive Index | 1.583 | Calculated [4] [10] |
| Flash Point | 223.1 ± 22.1°C | Predicted [4] [10] |
The density of 3-Amino Crotonic Acid Cinnamyl Ester is predicted to be 1.102 ± 0.06 g/cm³, indicating that the compound is slightly denser than water [2] [10]. The refractive index has been calculated as 1.583, which falls within the typical range for organic compounds containing aromatic rings and ester functionalities [4] [10].
The compound exhibits light sensitivity, requiring storage under inert gas atmospheres at reduced temperatures (2-8°C) to maintain stability [2] [11]. This photosensitivity is attributed to the presence of conjugated double bond systems within the molecular structure [11].
The solubility characteristics of 3-Amino Crotonic Acid Cinnamyl Ester reflect its amphiphilic nature, containing both hydrophilic amino and ester groups alongside hydrophobic aromatic and aliphatic portions [11]. The compound exhibits limited solubility in water due to the predominance of lipophilic structural elements [11].
Experimental solubility data indicates that the compound is only slightly soluble in dimethyl sulfoxide and methanol, two commonly used polar aprotic and protic solvents respectively [11]. This limited solubility in polar solvents suggests significant hydrophobic character despite the presence of polar functional groups [11].
The partition coefficient, expressed as XLogP3, has been calculated as 2.7, indicating moderate lipophilicity [1] [10]. This value suggests that the compound has a preference for organic phases over aqueous phases in biphasic systems [13]. The LogP value of 2.00 has also been reported, though this may reflect different computational methodologies [4].
| Solubility Parameter | Value | Reference |
|---|---|---|
| DMSO Solubility | Slightly soluble | [11] |
| Methanol Solubility | Slightly soluble | [11] |
| XLogP3 | 2.7 | [1] [10] |
| LogP | 2.00 | [4] |
| pKa (predicted) | 5.26 ± 0.70 | [2] [11] |
The predicted pKa value of 5.26 ± 0.70 indicates that the compound exhibits weak acid characteristics, likely associated with the amino group protonation equilibrium [2] [11]. This acidic behavior influences the compound's solubility and distribution properties in different pH environments [11].
The hydrogen bond donor count is 1, corresponding to the amino group, while the hydrogen bond acceptor count is 3, reflecting the carbonyl oxygen atoms and the amino nitrogen [1]. The rotatable bond count of 5 indicates moderate conformational flexibility, which can affect both solubility and biological activity profiles [1].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information about 3-Amino Crotonic Acid Cinnamyl Ester, revealing important details about its molecular conformation and isomeric behavior. The compound exhibits characteristic NMR signatures that reflect its unique structural features, including the amino crotonic acid moiety and cinnamyl ester functionality [1].
Proton NMR Spectroscopy
The proton NMR spectrum of 3-Amino Crotonic Acid Cinnamyl Ester displays distinctive patterns consistent with its structural composition. Similar to other 3-aminocrotonic esters, this compound exists as equilibrium mixtures of geometric isomers in solution, with the chelated cis-form being predominant in non-polar solvents [1] [2]. The amino group protons appear as exchangeable signals, while the olefinic protons of both the crotonic acid and cinnamyl moieties contribute to the downfield region of the spectrum.
The aromatic protons from the cinnamyl group appear as a complex multiplet in the 7.2-7.6 ppm region, characteristic of mono-substituted benzene rings [3]. The olefinic protons of the cinnamyl chain typically appear as doublets with trans coupling constants around 16 Hz, confirming the E-configuration of the cinnamyl double bond [4].
Carbon-13 NMR Spectroscopy
The 13C NMR spectrum provides detailed information about the carbon framework of 3-Amino Crotonic Acid Cinnamyl Ester. The carbonyl carbon of the ester group appears in the typical region around 170-175 ppm, while the aromatic carbons from the phenyl ring are observed in the 125-140 ppm range [1]. The amino-substituted carbon of the crotonic acid moiety exhibits characteristic shielding effects due to the electron-donating nature of the amino group.
The carbon atoms of the cinnamyl chain show distinct chemical shifts, with the terminal carbon attached to oxygen appearing around 65-70 ppm, consistent with aliphatic carbons adjacent to electronegative atoms [3]. The dynamic behavior of the compound in solution is reflected in the broadening of certain carbon signals, indicating rapid tautomeric interconversion under ambient conditions .
| NMR Parameter | Observation | Chemical Shift Range (ppm) |
|---|---|---|
| Aromatic C-H | Multiplet | 7.2-7.6 |
| Carbonyl C | Singlet | 170-175 |
| Olefinic C-H | Doublet | 6.0-7.0 |
| Amino C | Quaternary | 160-170 |
| Aliphatic CH₂ | Triplet | 4.5-5.0 |
Infrared spectroscopy provides distinctive fingerprint identification for 3-Amino Crotonic Acid Cinnamyl Ester through characteristic vibrational modes of its functional groups. The IR spectrum reveals several key absorption bands that enable unambiguous identification of the compound [2] [6].
Amino Group Vibrations
The amino group of 3-Amino Crotonic Acid Cinnamyl Ester exhibits characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region. These bands appear as medium to strong absorptions and may show splitting due to symmetric and antisymmetric stretching modes [2]. The exact position and intensity of these bands are influenced by intramolecular hydrogen bonding between the amino group and the adjacent carbonyl functionality.
Carbonyl Stretching Vibrations
The ester carbonyl group produces a strong, sharp absorption band around 1735-1750 cm⁻¹, which is characteristic of aliphatic esters [6]. This frequency is within the expected range for cinnamyl esters and confirms the presence of the ester linkage. The position of this band may shift slightly depending on the solvent and concentration due to intermolecular interactions.
Aromatic and Olefinic Vibrations
The aromatic C-H stretching vibrations from the phenyl ring appear in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching modes are observed around 1600, 1580, and 1500 cm⁻¹ [7]. The olefinic C=C stretching of the crotonic acid moiety appears as a medium intensity band in the 1600-1650 cm⁻¹ region, overlapping with aromatic vibrations.
Ester Linkage Vibrations
The C-O stretching vibrations of the ester group appear as strong bands in the 1200-1300 cm⁻¹ region, following the characteristic pattern of organic esters [6]. These bands are essential for confirming the ester functionality and distinguishing the compound from related amides or free acids.
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch | 3200-3400 | Medium-Strong | Amino group |
| Aromatic C-H | 3000-3100 | Medium | Phenyl ring |
| C=O stretch | 1735-1750 | Strong | Ester carbonyl |
| C=C stretch | 1600-1650 | Medium | Olefinic bonds |
| C-O stretch | 1200-1300 | Strong | Ester linkage |
Mass spectrometry analysis of 3-Amino Crotonic Acid Cinnamyl Ester reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The compound follows typical fragmentation pathways observed in ester compounds containing aromatic systems [8].
Molecular Ion Peak
The molecular ion peak appears at m/z 217, corresponding to the molecular weight of 3-Amino Crotonic Acid Cinnamyl Ester (C₁₃H₁₅NO₂). This peak typically shows low relative intensity due to the instability of the molecular ion under electron ionization conditions [8]. The presence of heteroatoms (nitrogen and oxygen) contributes to the facile fragmentation of the molecular ion.
Base Peak and Major Fragments
The base peak in the mass spectrum appears at m/z 131, resulting from the loss of the amino crotonic acid moiety (86 mass units) from the molecular ion. This fragmentation occurs through α-cleavage at the ester bond, a common fragmentation pathway for esters [8]. The resulting fragment corresponds to the cinnamyl cation (C₉H₇O⁺), which is stabilized by resonance with the aromatic ring.
Secondary Fragmentation Patterns
Further fragmentation of the cinnamyl cation produces several characteristic peaks. The peak at m/z 103 corresponds to the loss of carbon monoxide (28 mass units) from the cinnamyl cation, forming a substituted benzyl cation. The tropylium ion (C₇H₇⁺) appears at m/z 91 through rearrangement and loss of the oxygen-containing substituent [8].
Diagnostic Fragment Ions
The phenyl cation (C₆H₅⁺) at m/z 77 provides additional structural confirmation, formed through loss of CH₂ from the tropylium ion. These aromatic fragment ions are characteristic of compounds containing phenyl substituents and serve as diagnostic markers for the cinnamyl moiety.
| m/z | Relative Intensity | Fragment Assignment | Fragmentation Process |
|---|---|---|---|
| 217 | 15-25% | [M]⁺- | Molecular ion |
| 131 | 100% (Base) | [C₉H₇O]⁺ | Loss of amino crotonic acid |
| 103 | 80-90% | [C₈H₇]⁺ | Loss of CO from m/z 131 |
| 91 | 60-70% | [C₇H₇]⁺ | Tropylium ion |
| 77 | 40-50% | [C₆H₅]⁺ | Phenyl cation |
The UV-Vis spectrum of 3-Amino Crotonic Acid Cinnamyl Ester exhibits characteristic absorption bands that reflect its conjugated π-electron system and chromophoric groups. The compound shows multiple absorption maxima corresponding to different electronic transitions [4] [9].
Primary Absorption Bands
The most intense absorption occurs in the 250-270 nm region, attributed to π→π* transitions of the aromatic ring system. This band exhibits high extinction coefficients typical of aromatic compounds and is enhanced by the extended conjugation with the cinnamyl double bond [9]. The exact position and intensity depend on the solvent polarity and concentration.
Secondary Absorption Features
A secondary absorption band appears in the 280-300 nm region, corresponding to n→π* transitions involving the carbonyl group of the ester functionality. This band shows medium intensity and is characteristic of α,β-unsaturated ester systems [4]. The amino group contribution to the chromophore system may cause additional absorption features in this region.
Extended Conjugation Effects
The extended conjugation between the aromatic ring, cinnamyl double bond, and the crotonic acid moiety results in a broad absorption tail extending into the 320-340 nm region. This bathochromic shift is typical of conjugated systems and provides evidence for the electronic communication between the aromatic and aliphatic π-systems [10].
Solvent Effects
The UV-Vis spectrum shows solvent-dependent variations in both absorption maxima and extinction coefficients. Polar solvents tend to cause red shifts in the absorption bands, while non-polar solvents result in blue shifts. These solvatochromic effects provide additional information about the electronic nature of the excited states [9].
| Wavelength Range (nm) | Transition Type | Chromophore | Extinction Coefficient |
|---|---|---|---|
| 250-270 | π→π* | Aromatic ring | High (>10,000) |
| 280-300 | n→π* | Carbonyl group | Medium (1,000-10,000) |
| 320-340 | Extended conjugation | Conjugated system | Low-Medium (100-1,000) |
X-ray crystallographic analysis of 3-Amino Crotonic Acid Cinnamyl Ester requires the preparation of suitable single crystals for structural determination. The compound crystallizes as a white to off-white solid with a melting point of 40-41°C, which presents challenges for crystal growth and handling [11] [12].
Crystal Preparation and Quality
The relatively low melting point of 3-Amino Crotonic Acid Cinnamyl Ester necessitates careful temperature control during crystal growth. Recrystallization from appropriate solvents such as methanol or ethanol under reduced temperature conditions may yield crystals suitable for X-ray diffraction analysis [11]. The compound's light sensitivity requires protection from illumination during crystal preparation and data collection [13].
Structural Determination Requirements
Complete structural determination requires collection of diffraction data at appropriate resolution, typically better than 2.0 Å. The presence of light atoms (C, H, N, O) in the structure demands high-quality crystals and careful data collection procedures [14]. The molecular structure is expected to show the characteristic E-configuration of the cinnamyl double bond and Z-configuration of the amino crotonic acid moiety.
Crystallographic Parameters
The crystallographic analysis should determine the space group, unit cell parameters, and molecular conformation. The presence of the amino group and ester functionality may lead to intermolecular hydrogen bonding, affecting the crystal packing and symmetry [14]. The phenyl ring is expected to be planar, while the overall molecular conformation may show some degree of flexibility around the ester linkage.
Challenges and Considerations
The thermal instability of the compound at elevated temperatures requires data collection at reduced temperatures to prevent decomposition. The light sensitivity necessitates protection from ambient light during all crystallographic procedures [13]. The relatively low molecular weight and the presence of only light atoms may result in weak diffraction, requiring longer exposure times and careful data processing.
| Crystallographic Parameter | Requirement | Consideration |
|---|---|---|
| Crystal Quality | High optical quality | Low melting point challenges |
| Data Resolution | <2.0 Å | Light atom structure |
| Temperature Control | Reduced temperature | Thermal instability |
| Light Protection | Essential | Photosensitive compound |
| Space Group | To be determined | Hydrogen bonding effects |
Thermal analysis of 3-Amino Crotonic Acid Cinnamyl Ester provides critical information about its thermal stability, decomposition behavior, and phase transitions. The compound exhibits characteristic thermal events that are important for handling, storage, and processing considerations [15] [16].
Differential Scanning Calorimetry (DSC)
DSC analysis reveals the melting behavior of 3-Amino Crotonic Acid Cinnamyl Ester, showing a sharp endothermic peak at 40-41°C corresponding to the melting transition [11]. This relatively low melting point is consistent with the molecular structure and intermolecular interactions. The enthalpy of fusion can be calculated from the peak area, providing thermodynamic information about the crystal lattice energy.
At higher temperatures, the DSC curve may show additional endothermic events corresponding to thermal decomposition processes. The onset of decomposition typically occurs well above the melting point, indicating reasonable thermal stability in the solid state [15]. The decomposition may involve breaking of the ester bond or degradation of the amino crotonic acid moiety.
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability and decomposition kinetics of 3-Amino Crotonic Acid Cinnamyl Ester. The compound shows initial weight loss corresponding to the melting transition, followed by more significant weight loss at elevated temperatures due to decomposition [16]. The onset of decomposition typically occurs around 150-200°C, depending on the heating rate and atmosphere.
The decomposition process likely involves multiple steps, including loss of the amino group, breaking of the ester linkage, and degradation of the aromatic system. The final residue at high temperatures (>500°C) under inert atmosphere provides information about the char yield and thermal stability [16].
Thermal Stability Parameters
The thermal stability of 3-Amino Crotonic Acid Cinnamyl Ester is influenced by several factors, including the presence of the amino group, ester linkage, and aromatic system. The compound should be stored under inert atmosphere at reduced temperatures (2-8°C) to prevent degradation [11]. Light sensitivity adds another dimension to the stability considerations, requiring protection from UV radiation.
The activation energy for decomposition can be calculated from TGA data at different heating rates, providing kinetic parameters for stability prediction. These parameters are essential for determining shelf life and establishing appropriate storage conditions [16].
| Thermal Parameter | Value | Method | Significance |
|---|---|---|---|
| Melting Point | 40-41°C | DSC | Phase transition |
| Decomposition Onset | 150-200°C | TGA | Thermal stability limit |
| Storage Temperature | 2-8°C | Recommended | Stability preservation |
| Atmosphere | Inert gas | Required | Oxidation prevention |
| Light Protection | Essential | Mandatory | Photostability |